3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . The reaction conditions often involve the use of H-atom abstracting species to activate the strong C–H bonds characteristic of these caged hydrocarbons .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale radical functionalization processes. These methods are designed to achieve high yields and purity, making them suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the adamantane moiety or other parts of the molecule.
Substitution: Various substitution reactions can introduce different substituents onto the adamantane core or the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in the synthesis of complex molecules for pharmaceuticals and materials science .
Scientific Research Applications
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The compound’s effects are mediated through its ability to modulate these targets, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral and antiparkinsonian activities.
1,3-Dehydroadamantane: Utilized in the synthesis of functional adamantane derivatives.
4,9-Divinyl diamantane: Used in the development of advanced materials.
Uniqueness
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This combination of adamantane and imidazolidine-2,4-dione structures makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1-adamantyl)-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2)12(18)17(13(19)16-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,3-8H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOZCBUGTAPZAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C23CC4CC(C2)CC(C4)C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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